molecular formula C14H14O B12685523 2,3,5,6-Tetrakis(ethenyl)phenol

2,3,5,6-Tetrakis(ethenyl)phenol

Cat. No.: B12685523
M. Wt: 198.26 g/mol
InChI Key: HGDBGQVSSYPBCU-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrakis(ethenyl)phenol is an organic compound with the molecular formula C14H14O. It is a derivative of phenol, characterized by the presence of four ethenyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrakis(ethenyl)phenol typically involves the vinylation of phenol derivatives. One common method is the reaction of phenol with acetylene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to facilitate the addition of ethenyl groups to the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain the high pressure and temperature required for the reaction. Catalysts are often recycled to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrakis(ethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrakis(ethenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrakis(ethenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, making it an effective antioxidant. The ethenyl groups can undergo polymerization reactions, contributing to its use in industrial applications. The compound’s interaction with cellular pathways is still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethoxyphenol: Similar structure but with methoxy groups instead of ethenyl groups.

    2,3,5,6-Tetramethylphenol: Contains methyl groups instead of ethenyl groups.

    2,3,5,6-Tetrafluorophenol: Fluorine atoms replace the ethenyl groups.

Uniqueness

2,3,5,6-Tetrakis(ethenyl)phenol is unique due to its multiple reactive ethenyl groups, which make it highly versatile in chemical synthesis and industrial applications. Its phenolic structure also imparts antioxidant properties, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2,3,5,6-tetrakis(ethenyl)phenol

InChI

InChI=1S/C14H14O/c1-5-10-9-11(6-2)13(8-4)14(15)12(10)7-3/h5-9,15H,1-4H2

InChI Key

HGDBGQVSSYPBCU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1C=C)O)C=C)C=C

Origin of Product

United States

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